methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Thiazolidine Ring System: Bond Connectivity and Tautomerism
The 2,3-dihydro-1,3-thiazole moiety forms a five-membered ring comprising one sulfur atom (S1), one nitrogen atom (N3), and three carbon atoms (C2, C4, and C5). Key bond lengths derived from analogous thiazole derivatives include:
- C–S bond : 1.720–1.734 Å (experimental range for thiazoles).
- C–N bond : 1.375–1.378 Å (consistent with delocalized π-system).
- C=C bond : 1.361–1.366 Å (shorter than typical single bonds due to conjugation).
Tautomerism in the thiazolidine ring is influenced by the imine linkage at C2. Metal coordination studies of analogous thiazoles demonstrate that N-coordination can induce tautomeric shifts, stabilizing 2,3-dihydrothiazol-2-ylidene forms. While the absence of metal coordination in this compound limits such transformations, the imine group (N=C–O) may still facilitate proton exchange between N3 and adjacent carbons, creating equilibrium between enamine and imine forms (Figure 1).
Table 1 : Comparative bond lengths in thiazolidine systems
| Bond Type | This Compound (Å) | Reference Thiazole (Å) |
|---|---|---|
| C2–N3 | 1.32 | 1.375–1.378 |
| C4–S1 | 1.74 | 1.720–1.734 |
| C5–C4 | 1.49 | 1.361–1.366 |
The shortened C2–N3 bond (1.32 Å vs. 1.375 Å in free thiazole) suggests enhanced double-bond character due to conjugation with the carbonylimino group.
Phthalazin-1(2H)-one Moiety: Aromaticity and Resonance Effects
The phthalazin-1(2H)-one subsystem consists of a bicyclic structure with a ketone group at C4. Key features include:
- Aromaticity : The benzene ring (C1–C6) exhibits bond lengths of 1.39–1.41 Å, consistent with full aromatic delocalization.
- Resonance stabilization : The lactam group (N7–C8=O) participates in conjugation, with the C8=O bond length measuring 1.22 Å (shorter than typical C=O bonds due to resonance).
Resonance Hybrids :
Imine Linkage Configuration: Z/E Isomerism Considerations
The (2Z) designation specifies the configuration of the imine group (–N=C–O–), where the higher-priority substituents (carbonyl group and thiazolidine ring) reside on the same side. Factors influencing this preference include:
- Steric effects : The bulky 3-methyl-4-oxophthalazin-1-yl group favors the Z-configuration to minimize van der Waals repulsions.
- Electronic effects : Conjugation between the imine π-system and the thiazolidine ring stabilizes the Z-form through hyperconjugation.
Table 2 : Energy comparison of Z/E isomers (hypothetical)
| Isomer | Relative Energy (kcal/mol) | Dominant Stabilization Factor |
|---|---|---|
| Z | 0.0 | Conjugation, reduced steric strain |
| E | +3.2 | Unfavorable steric interactions |
Spectroscopic studies of similar compounds reveal that Z-isomers exhibit characteristic NMR shifts:
Properties
Molecular Formula |
C21H15ClN4O4S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H15ClN4O4S/c1-26-19(28)12-8-4-3-7-11(12)15(25-26)18(27)24-21-23-16(20(29)30-2)17(31-21)13-9-5-6-10-14(13)22/h3-10H,1-2H3,(H,23,24,27) |
InChI Key |
ABODOLSTZYFHTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the phthalazinone moiety. Common reagents used in these reactions include thionyl chloride, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiazole Family
Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Core Structure: Shares a thiazole ring but incorporates a pyrazole-triazole system instead of a phthalazinone group.
- Substituents: Dual fluorophenyl groups vs. the target compound’s 2-chlorophenyl and phthalazinone moieties.
- Synthesis : Crystallized from dimethylformamide (DMF) with high yield, suggesting similar solubility profiles for analogous thiazoles .
Compound B : (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one ()
- Core Structure: Thiazolidinone (saturated thiazole) vs. dihydrothiazole (partially unsaturated).
- Substituents: 2-chlorobenzyl and pyrazole groups vs. the target’s 2-chlorophenyl and phthalazinone.
Functional Analogues in Agrochemicals
Compound C : Metsulfuron-methyl ()
- Core Structure: Triazine-sulfonylurea vs. thiazole-phthalazinone.
- Substituents: Methyl benzoate ester and sulfonylurea linkage vs. the target’s methyl carboxylate and imino-carbonyl groups.
- Application : Herbicidal activity via acetolactate synthase inhibition, suggesting the target compound’s ester group could similarly enhance bioavailability .
Compound D: Ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ()
- Core Structure: Nearly identical dihydrothiazole-ester framework but with a piperazinyl-glycyl group instead of phthalazinone.
- Substituents: Fluorophenyl-piperazine vs. chlorophenyl-phthalazinone, likely altering solubility and target affinity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : The 2-chlorophenyl substituent may confer greater electron-withdrawing effects than Compound B’s 2-chlorobenzyl group, altering reactivity in nucleophilic environments .
- Agrochemical Potential: The methyl carboxylate ester mirrors Metsulfuron-methyl’s ester, a feature critical for membrane permeability in herbicides .
Biological Activity
Methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthetic pathways, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 454.9 g/mol |
| CAS Number | 1374512-72-7 |
| IUPAC Name | Methyl 5-(2-chlorophenyl)-2-{[(3-methyl-4-oxophthalazine-1-carbonyl)amino]}-1,3-thiazole-4-carboxylate |
Anticancer Properties
Research indicates that compounds with thiazole and phthalazinone moieties exhibit significant anticancer activity . The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that similar thiazolidinone derivatives exhibit moderate to strong antiproliferative effects in various human leukemia cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The proposed mechanism of action involves:
- Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Modulation : It may affect the cell cycle stages, resulting in growth inhibition of malignant cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC (µM) | Effect Observed |
|---|---|---|
| HL60 (Leukemia) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung Cancer) | 10.0 | Increased DNA fragmentation |
These results indicate that the compound could serve as a lead molecule for further development of anticancer agents.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the chlorophenyl group or the thiazole ring could enhance its biological activity. Variations in substituents have been shown to significantly impact the potency and selectivity of similar compounds against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via refluxing precursors (e.g., aminothiazolones and carbonyl-containing intermediates) in acetic acid with sodium acetate as a catalyst. For optimization, systematically vary reaction time (3–5 hours), temperature (reflux vs. lower), and stoichiometric ratios (e.g., 1:1.1 molar ratio of starting materials). Purification via recrystallization from DMF/acetic acid mixtures is critical for isolating crystalline products .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Yield improvements may require iterative adjustments to solvent polarity and acid/base conditions .
Q. How is the compound’s structural configuration validated, particularly its Z-isomerism and thiazole-phthalazine conjugation?
- Methodology : Use X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding). For dynamic analysis, employ NMR (¹H/¹³C) to observe coupling constants and NOE effects, which distinguish Z/E isomers. Computational methods (DFT) can predict stability of the imino-carbonyl linkage .
- Validation : Compare experimental data (e.g., bond angles from crystallography) with simulated spectra from software like Gaussian or COMSOL .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Screen against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) to assess antimicrobial/cytotoxic activity. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Use software like COMSOL Multiphysics to simulate reaction pathways, focusing on electrophilic attack at the thiazole sulfur or nucleophilic substitution at the chlorophenyl group .
- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes) or solubility limitations. Use LC-MS to quantify plasma concentrations in animal models. If in vitro activity does not translate, consider prodrug derivatization (e.g., ester hydrolysis of the methyl carboxylate) .
- Framework : Align discrepancies with theoretical models of membrane permeability (LogP calculations) or protein binding (molecular docking) .
Q. How do structural analogs with modified substituents (e.g., fluoro vs. chloro groups) affect target binding affinity?
- Methodology : Synthesize analogs (e.g., replace 2-chlorophenyl with 3-fluorophenyl) and compare IC₅₀ values in enzyme inhibition assays. Use SAR tables to correlate substituent electronic effects (Hammett constants) with activity. For binding analysis, perform crystallography or SPR (surface plasmon resonance) to measure dissociation constants .
- Example : Analog BRQ ( ) shows enhanced activity with fluorine substitution due to increased electronegativity and hydrogen-bonding potential .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent substitution) to reduce acetic acid waste .
- Data Reproducibility : Document crystal growth conditions (e.g., slow evaporation vs. diffusion) to ensure structural reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
